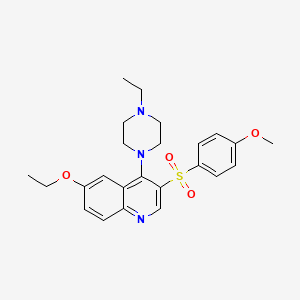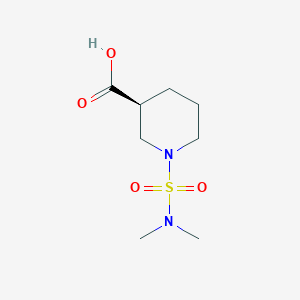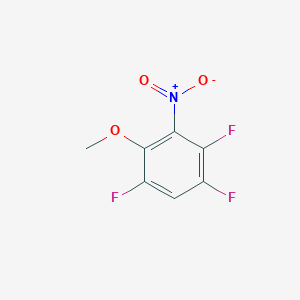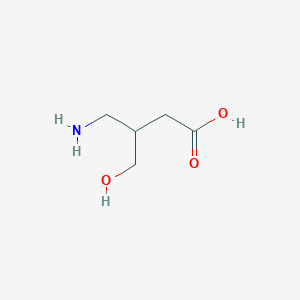![molecular formula C6H7F2IN2O B2575752 [1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol CAS No. 2101197-45-7](/img/structure/B2575752.png)
[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol: is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol typically involves the difluoroethylation of a pyrazole precursor. One common method includes the use of hypervalent iodine reagents to introduce the difluoroethyl group. The reaction conditions often involve mild temperatures and the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoroethylation processes, utilizing efficient and cost-effective reagents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with hydrogen or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents such as sodium azide, sodium thiolate, or alkoxide ions are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, [1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol is studied for its potential as a bioisostere, where it can mimic the properties of other functional groups in biological systems .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials, including polymers and coatings .
Mécanisme D'action
The mechanism by which [1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity and hydrogen bond donor capacity, allowing it to interact effectively with biological macromolecules. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interactions with its targets .
Comparaison Avec Des Composés Similaires
- [1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol
- [1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid]
- 2,2-Difluoroethanol
Uniqueness: Compared to similar compounds, [1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol stands out due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. The presence of both the difluoroethyl and iodine substituents provides a unique combination of electronic and steric effects, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
[2-(2,2-difluoroethyl)-4-iodopyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2IN2O/c7-6(8)2-11-5(3-12)4(9)1-10-11/h1,6,12H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYTXLLODVSUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1I)CO)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B2575669.png)

![N-[2-(phenylsulfanyl)ethyl]prop-2-enamide](/img/structure/B2575674.png)
![4-(DIMETHYLSULFAMOYL)-N-{4'-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL}BENZAMIDE](/img/structure/B2575675.png)
![3-Fluoro-8-(2-methyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2575676.png)

![N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2575679.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2575685.png)
![2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2575686.png)



